molecular formula C12H9N3O B8654192 6-methyl-2-oxo-4-pyridin-4-yl-1H-pyridine-3-carbonitrile

6-methyl-2-oxo-4-pyridin-4-yl-1H-pyridine-3-carbonitrile

Cat. No.: B8654192
M. Wt: 211.22 g/mol
InChI Key: HUSPZAOWLCDIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-oxo-1,2-dihydro-4,4’-bipyridine-3-carbonitrile is a heterocyclic compound with a unique structure that features a bipyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxo-1,2-dihydro-4,4’-bipyridine-3-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-oxo-1,2-dihydro-4,4’-bipyridine with a cyanating agent such as cyanogen bromide in the presence of a base like sodium hydroxide. The reaction is carried out in an organic solvent such as ethanol at elevated temperatures to facilitate the formation of the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-1,2-dihydro-4,4’-bipyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The bipyridine core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated bipyridine derivatives.

Scientific Research Applications

6-Methyl-2-oxo-1,2-dihydro-4,4’-bipyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and electronic devices.

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-1,2-dihydro-4,4’-bipyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The bipyridine core allows for strong coordination with metal ions, which can be exploited in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    Milrinone: 1,6-Dihydro-2-methyl-6-oxo-(3,4’-bipyridine)-5-carbonitrile, used as a cardiotonic agent.

    Quinolones: Compounds with similar heterocyclic structures, used as antibiotics.

Uniqueness

6-Methyl-2-oxo-1,2-dihydro-4,4’-bipyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

6-methyl-2-oxo-4-pyridin-4-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H9N3O/c1-8-6-10(9-2-4-14-5-3-9)11(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)

InChI Key

HUSPZAOWLCDIIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)C2=CC=NC=C2

Origin of Product

United States

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